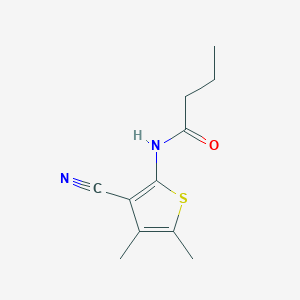![molecular formula C21H26N2O4 B251088 N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B251088.png)
N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide, also known as EMA401, is a small molecule drug that has shown potential in treating chronic pain. This drug has been developed by Spinifex Pharmaceuticals and is currently in clinical trials.
Mecanismo De Acción
N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide works by targeting a specific receptor called the angiotensin II type 2 receptor (AT2R). This receptor is found in the peripheral nervous system and is involved in the regulation of pain. By blocking this receptor, this compound reduces the transmission of pain signals to the brain, resulting in pain relief.
Biochemical and Physiological Effects:
This compound has been shown to have a good safety profile in preclinical studies. It does not affect the cardiovascular or respiratory systems and does not cause sedation or motor impairment. This compound is metabolized by the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has several advantages for lab experiments. It is a small molecule drug, which makes it easy to administer and study. It has a long-lasting effect on pain relief, which allows for less frequent dosing. However, this compound has some limitations for lab experiments. It has a low yield, which can make it expensive to produce. It also has a low solubility in water, which can make it difficult to administer.
Direcciones Futuras
For the development of N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide have also been identified. Further research is needed to fully understand the potential of this drug in treating chronic pain and other conditions.
Métodos De Síntesis
The synthesis of N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide involves several steps, including the reaction of 4-ethylphenol with 4-bromoethyl acetate, followed by the reaction of the resulting compound with 2-methoxy-4-nitroaniline. The final step involves the reduction of the nitro group to an amino group using palladium on carbon as a catalyst. The yield of this compound is around 50%.
Aplicaciones Científicas De Investigación
N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been extensively studied in preclinical models of chronic pain and has shown promising results. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. This compound has also been shown to have a long-lasting effect on pain relief, with no signs of tolerance or dependence.
Propiedades
Fórmula molecular |
C21H26N2O4 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
N-[4-[[2-(4-ethylphenoxy)acetyl]amino]-2-methoxyphenyl]-2-methylpropanamide |
InChI |
InChI=1S/C21H26N2O4/c1-5-15-6-9-17(10-7-15)27-13-20(24)22-16-8-11-18(19(12-16)26-4)23-21(25)14(2)3/h6-12,14H,5,13H2,1-4H3,(H,22,24)(H,23,25) |
Clave InChI |
QNIKAHBMBQOLTO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC |
SMILES canónico |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3,5-diethoxybenzamide](/img/structure/B251009.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B251011.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251014.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251015.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B251018.png)
![2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251019.png)
![2-(4-chlorophenyl)-N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]acetamide](/img/structure/B251021.png)
![5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B251022.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide](/img/structure/B251025.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B251027.png)
![N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B251028.png)
